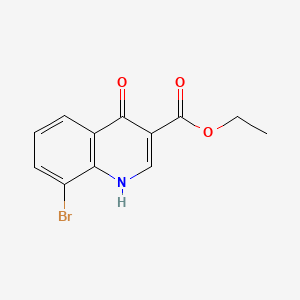

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQBYKFJZYKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957402 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-57-6 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Introduction

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of the bromo, hydroxyl, and carboxylate functionalities on this derivative offers multiple points for further chemical modification. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a classic and reliable method for the construction of 4-hydroxyquinolines.[1]

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1] The reaction proceeds in two key stages: an initial condensation to form an intermediate, followed by a high-temperature thermal cyclization.

Step 1: Condensation

The synthesis begins with the nucleophilic attack of the amino group of 2-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl 2-((2-bromophenyl)amino)methylenemalonate. This initial reaction is typically carried out at a moderately elevated temperature.

Step 2: Thermal Cyclization

The crucial ring-forming step requires significant thermal energy, typically in the range of 250 °C. This high temperature facilitates a 6-electron electrocyclization of the anilinomethylenemalonate intermediate, leading to the formation of the quinoline ring system. To achieve the necessary high temperatures, the reaction is conducted in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Bromoaniline | 615-36-1 | 172.02 |

| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 |

| Dowtherm A | 8004-13-5 | ~237 |

| Ethanol | 64-17-5 | 46.07 |

| Hexane | 110-54-3 | 86.18 |

Part A: Synthesis of Diethyl 2-((2-bromophenyl)amino)methylenemalonate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heating: Heat the reaction mixture to 110-120 °C with constant stirring for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

-

Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude intermediate, diethyl 2-((2-bromophenyl)amino)methylenemalonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Part B: Thermal Cyclization to this compound

-

Reaction Setup: In a separate round-bottom flask suitable for high-temperature reactions, heat a sufficient volume of Dowtherm A to 250 °C under a nitrogen atmosphere.

-

Addition of Intermediate: Slowly add the crude diethyl 2-((2-bromophenyl)amino)methylenemalonate from Part A to the hot Dowtherm A with vigorous stirring. The addition should be done portion-wise to control the evolution of ethanol.

-

Reaction: Maintain the reaction temperature at 250 °C for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

-

Workup: After the reaction is complete, allow the mixture to cool to below 100 °C. Carefully add hexane to the cooled mixture to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with hexane to remove the Dowtherm A.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| Appearance | Solid |

| CAS Number | 35975-57-6[2] |

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 7.3-7.8 (m, 3H, Ar-H), 8.2 (d, 1H, Ar-H), 8.5 (s, 1H, Ar-H), 11.5 (br s, 1H, OH) | δ 14.5, 61.0, 105.0, 118.0, 120.0, 125.0, 128.0, 130.0, 138.0, 145.0, 165.0, 175.0 |

Troubleshooting and Safety Considerations

Troubleshooting:

-

Low yield in the condensation step: Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the diethyl ethoxymethylenemalonate.

-

Incomplete cyclization: The temperature of the cyclization step is critical. Ensure the temperature is maintained at or near 250 °C. Insufficient temperature will lead to incomplete reaction, while excessively high temperatures may cause decomposition.

-

Difficulty in removing Dowtherm A: Thorough washing of the precipitated product with a non-polar solvent like hexane is crucial. Multiple washes may be necessary.

Safety Precautions:

-

2-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Diethyl ethoxymethylenemalonate: Causes skin and eye irritation. Avoid contact with skin and eyes.

-

Dowtherm A: Can cause skin and eye irritation. At high temperatures, it can produce flammable vapors. The high-temperature cyclization should be performed with extreme caution in a well-ventilated fume hood, away from ignition sources.

-

Polyphosphoric Acid (PPA) (Alternative Cyclizing Agent): PPA is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Caption: A schematic overview of the experimental workflow for the synthesis of this compound.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of this compound from readily available starting materials. Careful control of the reaction conditions, particularly the high temperature required for the cyclization step, is essential for achieving a good yield of the desired product. The resulting quinoline derivative is a versatile intermediate for further synthetic transformations in the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. [Link]

-

8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. [Link]

-

Gould–Jacobs reaction - Wikiwand. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

-

4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0 - Veeprho. [Link]

Sources

An In-Depth Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic protocols, potential mechanisms of action, and applications as a scaffold in drug discovery. This document is intended to serve as a practical resource, combining established chemical principles with actionable insights for laboratory application. The core focus is on the compound's synthesis via the Gould-Jacobs reaction, its characterization, and the biological relevance conferred by the 8-bromo-4-hydroxyquinoline scaffold.

Introduction to the 4-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] Within this class, 4-hydroxyquinoline-3-carboxylate esters are particularly valuable as synthetic intermediates.[3][4] The introduction of a bromine atom at the C8 position, as in this compound, can significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile and interaction with biological targets.[5] This strategic halogenation makes the title compound a promising building block for developing novel therapeutics.[6]

Physicochemical Properties and Identification

This compound is a solid at room temperature. Its unique structure, featuring a hydrogen bond donor (hydroxyl group), hydrogen bond acceptors (carbonyl and quinoline nitrogen), and a lipophilic brominated aromatic ring, dictates its solubility and interaction with biological macromolecules.

| Property | Value | Source |

| CAS Number | 35975-57-6 | [][8][9] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | N/A |

| Molecular Weight | 296.12 g/mol | [10] |

| Synonyms | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | N/A |

| Physical Form | Solid | N/A |

| InChI Key | XDDQBYKFJZYKPE-UHFFFAOYSA-N | N/A |

| SMILES | CCOC(=O)c1cnc2c(Br)cccc2c1O | N/A |

Synthesis and Purification: The Gould-Jacobs Reaction

The most reliable and common method for synthesizing 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction.[11] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[12][13]

Retrosynthetic Analysis and Mechanism

The synthesis begins with the nucleophilic attack of the aniline on DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring.[13]

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol is based on the principles of the Gould-Jacobs reaction, adapted for the synthesis of the title compound.[14][15]

Step 1: Condensation to form Diethyl 2-(((2-bromophenyl)amino)methylene)malonate

-

In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

-

Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Rationale: This step forms the key intermediate. Using a slight excess of DEEM ensures complete consumption of the starting aniline. The reaction is typically performed neat.

-

Allow the mixture to cool to room temperature. The resulting oil or solid is the crude intermediate and can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).

-

Rationale: A high-boiling solvent is necessary to achieve the high temperature (typically ~250°C) required for the electrocyclization.[15]

-

Heat the mixture to 250°C with vigorous stirring for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Cool the reaction mixture to below 100°C and add an aliphatic solvent like hexane or heptane to precipitate the product.

-

Stir the resulting slurry at room temperature for 1 hour, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons on the quinoline core, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (ester and quinolone), aromatic carbons, and ethyl group carbons. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (296.12), showing the characteristic isotopic pattern for a bromine-containing compound. |

| FT-IR | Characteristic peaks for O-H stretching (broad), C=O stretching (ketone and ester), and aromatic C-H and C=C stretching. |

Potential Mechanism of Action and Biological Relevance

Derivatives of 8-hydroxyquinoline are well-known for their ability to chelate metal ions.[6] This property is often central to their biological activity. By binding essential metal ions like Fe²⁺, Zn²⁺, or Cu²⁺, these compounds can disrupt the function of metalloenzymes, such as DNA gyrase or ribonucleotide reductase, which are critical for pathogen survival and cancer cell proliferation.

Caption: Proposed mechanism via metal ion chelation.

The 8-hydroxyquinoline scaffold has been incorporated into compounds with a wide range of pharmacological effects, including:

-

Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation.[1][6]

-

Antimicrobial and Antifungal Effects: Disrupting essential cellular processes in microorganisms.[16]

-

Neuroprotective Properties: Some derivatives have been investigated for their potential in treating neurodegenerative diseases.[17]

Applications in Drug Discovery and Development

This compound is primarily used as a versatile chemical intermediate.[4] Its functional groups offer multiple handles for synthetic modification:

-

The ester at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[17]

-

The hydroxyl group at C4 can be alkylated or used as a directing group for further reactions.

-

The bromo group at C8 provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, data for the parent 8-hydroxyquinoline and closely related analogs provide guidance on necessary precautions.[10][18][19][20]

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[10] The parent compound, 8-hydroxyquinoline, is toxic if swallowed and may cause an allergic skin reaction and serious eye damage.[18][20]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound (CAS: 35975-57-6) is a key synthetic building block with significant potential for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust Gould-Jacobs reaction. The inherent biological activity of the 8-hydroxyquinoline scaffold, combined with the synthetic versatility offered by its functional groups, makes this compound a valuable asset for researchers and scientists in the field of drug discovery. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research setting.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Penta Chemicals. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Retrieved from [Link]

-

Gizińska, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6595. Retrieved from [Link]

-

Illyés, E., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(8), 1332. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

Almendros, M. J., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(7), 9694-9705. Retrieved from [Link]

-

Al-busafi, S. N. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

-

Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Monatshefte für Chemie - Chemical Monthly, 150, 81-91. Retrieved from [Link]

-

Khan, I. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1333-1336. Retrieved from [Link]

-

Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

-

BioBlocks. (n.d.). 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 8. BioBlocks Building Blocks [buildingblocks.bioblocks.com]

- 9. scbt.com [scbt.com]

- 10. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. ablelab.eu [ablelab.eu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. prepchem.com [prepchem.com]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. carlroth.com [carlroth.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. fishersci.com [fishersci.com]

A Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, established synthesis protocols, and its significant role as a precursor in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the compound's utility and handling.

Chemical Identity and Nomenclature

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, and modifications at various positions are crucial for tuning biological activity. The nomenclature of this compound can be nuanced due to the presence of a hydroxyl group at the C4 position, which exists in tautomeric equilibrium with its keto form.

1.1. Tautomerism:

The 4-hydroxyquinoline moiety readily undergoes keto-enol tautomerism. Consequently, the compound is frequently named Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate . The "4-oxo" nomenclature reflects the keto tautomer, which often predominates in the solid state and is a crucial consideration for its reactivity and hydrogen bonding capabilities. For the purposes of this guide, both names are used interchangeably, with the understanding that they refer to the same chemical entity.

1.2. Core Identifiers:

A summary of the essential chemical identifiers for this compound is provided below.

| Identifier | Value | Source |

| CAS Number | 35975-57-6 | [1] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1] |

| Molecular Weight | 296.12 g/mol | [1] |

| IUPAC Name | This compound | |

| Common Synonym | ethyl 8-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |

| InChI Key | XDDQBYKFJZYKPE-UHFFFAOYSA-N | |

| InChI | 1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in synthesis.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 256-257 °C | |

| Storage Temperature | Ambient Temperature |

2.1. Spectroscopic Profile (Predicted):

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features.

-

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the quinoline core, and a broad signal for the N-H proton (in the keto tautomer) or the O-H proton (in the enol tautomer).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and the C4-oxo group, along with distinct signals for the sp²-hybridized carbons of the bicyclic aromatic system.

-

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester and the keto group, N-H/O-H stretching, and C=C/C=N stretching vibrations within the quinoline ring.

Synthesis and Mechanism

The synthesis of 4-hydroxyquinoline-3-carboxylates is most commonly achieved via the Gould-Jacobs reaction . This well-established method provides a reliable pathway to the core scaffold of the target molecule.

3.1. Rationale and Mechanism:

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization. The causality behind this choice is clear:

-

Starting Material Selection: To achieve the 8-bromo substitution, 2-bromoaniline is the logical starting aniline. The bromine atom is strategically positioned for the final product.

-

Condensation: The reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate proceeds via nucleophilic substitution, where the amino group of the aniline attacks the electrophilic enol ether, displacing ethanol. This forms a key intermediate.

-

Thermal Cyclization: The intermediate is heated to a high temperature (typically ~250 °C), often in a high-boiling solvent like Dowtherm A. This thermal energy drives an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization) to form the quinoline ring system, followed by the elimination of ethanol to yield the final product.

3.2. Synthetic Workflow Diagram:

Sources

Unlocking the Therapeutic Potential of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Medicinal Chemists

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This technical guide delves into the untapped potential of a specific derivative, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, as a versatile starting point for the development of novel therapeutic agents. By dissecting its structural features and drawing insights from the well-established bioactivities of related analogues, we will explore its promising applications in oncology and infectious diseases. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, outlining potential mechanisms of action, strategic considerations for lead optimization, and detailed experimental workflows to validate its therapeutic promise.

The Quinoline Moiety: A Cornerstone of Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, enabling it to interact with a diverse range of biological targets. From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted cancer therapies, the quinoline scaffold has consistently proven its value in addressing significant unmet medical needs.[2][3] The derivatization of the quinoline core allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly adaptable template for drug design.

This compound: A Privileged Scaffold for Innovation

This compound presents a compelling starting point for medicinal chemistry campaigns. Its structure incorporates several key features that can be strategically exploited for therapeutic advantage:

-

The 4-hydroxyquinoline-3-carboxylate Core: This substructure is reminiscent of quinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV. The 4-hydroxy group and the 3-carboxylate moiety are crucial for chelating magnesium ions in the enzyme's active site, a critical interaction for inhibitory activity.

-

The 8-bromo Substituent: The presence of a bromine atom at the 8-position significantly influences the molecule's electronic and lipophilic properties. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity.

-

The Ethyl Ester: The ethyl ester group can act as a prodrug moiety, which may be hydrolyzed in vivo to the corresponding carboxylic acid, potentially improving oral bioavailability and modulating the pharmacokinetic profile.

Potential Therapeutic Applications

Based on the known biological activities of structurally related quinoline derivatives, this compound holds significant promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[2][3] The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is thought to play a crucial role in its anticancer effects, potentially by disrupting the function of metalloenzymes essential for tumor growth or by generating reactive oxygen species. Furthermore, bromo-substituted quinolines have shown significant antiproliferative effects.[4][5]

Potential Mechanisms of Action:

-

Topoisomerase Inhibition: The structural similarity to quinolone antibiotics suggests that this compound or its hydrolyzed active form could inhibit human topoisomerases, enzymes vital for DNA replication and repair in rapidly dividing cancer cells.[4]

-

Induction of Apoptosis: Many quinoline-based anticancer agents exert their effects by triggering programmed cell death (apoptosis) in cancer cells.[4]

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. It is plausible that derivatives of this compound could be developed to target specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The 4-hydroxyquinoline-3-carboxylate core is a well-established pharmacophore for antibacterial agents. Commercial vendor data suggests that this compound itself possesses antimicrobial properties, with reported inhibition zones against various bacterial strains.[6]

| Bacterial Strain | Inhibition Zone (mm) |

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Klebsiella pneumoniae | 25 |

Table 1: Reported antimicrobial activity of this compound.[6]

Potential Mechanisms of Action:

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is the classic mechanism of action for quinolone antibiotics.

-

Metal Ion Chelation: The 8-hydroxyquinoline moiety can chelate essential metal ions, disrupting bacterial metabolic processes.[7]

Experimental Workflows for Therapeutic Validation

To systematically evaluate the therapeutic potential of this compound and its derivatives, a multi-step experimental approach is recommended.

Initial Screening and Target Identification

The initial phase should focus on broad screening to confirm the predicted biological activities and to identify potential molecular targets.

Figure 1: Initial screening and target identification workflow.

Step-by-Step Protocol: Anticancer Cell Viability Assay

-

Cell Culture: Culture a panel of human cancer cell lines representing different tumor types in appropriate media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the serially diluted compound for 72 hours.

-

Viability Assessment: Use a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo) to determine cell viability.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial activity is confirmed, a focused lead optimization campaign should be initiated to improve potency, selectivity, and pharmacokinetic properties.

Figure 2: Lead optimization workflow.

Key SAR Insights to Explore:

-

Role of the 8-Bromo Group: Investigate the effect of replacing the bromine with other halogens (F, Cl, I) or with small alkyl or aryl groups. This will elucidate the importance of halogen bonding and steric bulk at this position.

-

The 3-Carboxylate Moiety: Synthesize a library of amides and explore bioisosteric replacements for the carboxylic acid to modulate its physicochemical properties and potential for off-target effects.[8][9][10][11]

-

Substitution on the Carbocyclic Ring: Explore the impact of additional substituents on the benzene portion of the quinoline ring to enhance target engagement and optimize ADME properties.

Future Directions and Conclusion

This compound is a promising, yet underexplored, scaffold for the development of novel anticancer and antimicrobial agents. Its synthetic tractability and the wealth of knowledge surrounding the bioactivities of related quinoline derivatives provide a solid foundation for initiating drug discovery programs. A systematic approach, combining insightful medicinal chemistry strategies with robust biological evaluation, will be crucial to unlocking the full therapeutic potential of this versatile molecule. This guide provides a strategic roadmap for researchers to embark on this exciting endeavor, with the ultimate goal of translating this chemical starting point into life-saving medicines.

References

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available from: [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

-

Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. PMC. Available from: [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available from: [Link]

-

The potentially bioisosteric replacement[2][3] from methyl... ResearchGate. Available from: [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][12]triazino[2,3-c]quinazolines. PMC. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed. Available from: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

-

Bioisosteric Replacements. Chemspace. Available from: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 692764-07-1 | Benchchem [benchchem.com]

- 7. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. chem-space.com [chem-space.com]

- 12. This compound | 35975-57-6 [sigmaaldrich.com]

Technical Deep Dive: The Discovery and Evolution of Quinoline-3-Carboxylate Derivatives

Introduction: The Scaffold That Changed Medicine

The quinoline-3-carboxylate moiety represents one of the most privileged scaffolds in medicinal chemistry.[1] While best known as the structural core of the fluoroquinolone class of antibiotics—drugs that revolutionized the treatment of Gram-negative infections—this scaffold’s utility extends far beyond antibacterial activity.

This guide analyzes the technical history, synthetic evolution, and expanding therapeutic horizon of quinoline-3-carboxylates. We move beyond the standard textbook narrative to explore the causality of its discovery, the chemical logic behind its optimization, and its modern renaissance in oncology and immunology.

The Genesis: An Accidental Discovery (1958–1962)

The discovery of the quinolone class is a classic example of serendipity in drug discovery, rooted not in antibacterial research, but in the search for antimalarials.

The Chloroquine Connection

In the late 1950s, George Lesher and his team at Sterling Drug were optimizing the synthesis of chloroquine , a 4-aminoquinoline antimalarial. The industrial synthesis involved the thermal cyclization of an acrylate intermediate.[2] Lesher isolated a specific impurity—a 7-chloroquinoline derivative—which was initially discarded.

-

The Byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

-

The Pivot: Routine screening revealed this byproduct possessed modest antibacterial activity.

-

The Result: Structural modification of this impurity led to the synthesis of Nalidixic Acid (1962).[3]

Technical Note: Although Nalidixic Acid is technically a 1,8-naphthyridine (containing two nitrogens in the rings), it established the pharmacophore required for DNA gyrase inhibition: the 3-carboxylate and 4-oxo groups are critical for binding magnesium ions (

Synthetic Evolution: From Gould-Jacobs to Grohe-Heberer

The explosion of quinolone development was limited by early synthetic methods. Understanding the shift from the Gould-Jacobs reaction to the Grohe-Heberer method is essential for any process chemist working with this scaffold.

Method A: The Gould-Jacobs Reaction (Classic)

Used for early generation quinolones (e.g., Nalidixic acid, Oxolinic acid).

-

Mechanism: Condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[3]

-

Limitation: It requires high temperatures (

) and is intolerant of many substituents on the aniline ring, making it difficult to introduce the critical C-6 fluorine atom efficiently.

Method B: The Grohe-Heberer Method (Modern)

Developed by Klaus Grohe at Bayer in the 1970s, this method unlocked the synthesis of Ciprofloxacin and other fluoroquinolones.

-

Mechanism: Acylation of a malonate anion with an ortho-halogenated benzoyl chloride.

-

Advantage: It allows for the regioselective introduction of the fluorine at C-6 and cyclization under much milder conditions.

Experimental Protocol: Synthesis of a Fluoroquinolone Intermediate

The following protocol utilizes the Grohe-Heberer methodology to synthesize Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a universal precursor for Ciprofloxacin and other 3rd-generation agents.

Protocol: Grohe-Heberer Cycloacylation

Reagents:

-

2,4,5-Trifluorobenzoyl chloride (1.0 eq)

-

Ethyl 3-(dimethylamino)acrylate (1.1 eq)

-

Cyclopropylamine (1.2 eq)

-

Triethylamine (TEA)

-

Solvents: Toluene, DMF

Step-by-Step Methodology:

-

Acylation (The Key Step):

-

Dissolve Ethyl 3-(dimethylamino)acrylate in toluene.

-

Add TEA (1.5 eq) to act as an acid scavenger.

-

Add 2,4,5-Trifluorobenzoyl chloride dropwise at 50°C.

-

Mechanism:[4][5][6][7][8][9] The enamine attacks the acid chloride, eliminating dimethylamine to form the benzoyl-acrylate intermediate.

-

Checkpoint: Monitor TLC for the disappearance of the acid chloride.

-

-

Amine Exchange:

-

Without isolating the intermediate, add Cyclopropylamine dropwise.

-

Stir at room temperature for 2 hours.

-

Observation: The solution will turn yellow/orange as the cyclopropylamine displaces the dimethylamino group.

-

-

Cyclization (Intramolecular

):-

Add Potassium Carbonate (

) and heat the mixture to 140°C in DMF. -

Chemical Logic: The nitrogen anion attacks the aromatic ring at the ortho-position, displacing the fluorine atom. The high electrophilicity of the fluorinated ring facilitates this step.

-

-

Workup:

-

Pour the reaction mixture into ice water. The product will precipitate as a white/off-white solid.

-

Filter, wash with cold ethanol, and dry.

-

Yield Expectation: 75–85%

Purity Validation:

Structure-Activity Relationship (SAR) Data

The transition from "urinary tract antiseptic" to "broad-spectrum antibiotic" was driven by specific substitutions.

Table 1: SAR of Quinoline-3-Carboxylate Antibiotics

| Position | Substituent | Effect on Activity | Representative Drug |

| N-1 | Ethyl | Moderate Gram-negative activity. | Nalidixic Acid |

| N-1 | Cyclopropyl | Massive increase in potency; broadens spectrum to Gram-positives. | Ciprofloxacin |

| N-1 | 2,4-Difluorophenyl | Enhanced activity against anaerobes; toxicity risks (hepatotoxicity). | Trovafloxacin |

| C-3 | Carboxylate | Essential for Gyrase binding ( | All Quinolones |

| C-6 | Fluorine | Increases cell penetration (lipophilicity) and Gyrase affinity (10-100x potency boost). | Norfloxacin, Ciprofloxacin |

| C-7 | Piperazine | Anti-pseudomonal activity; increases GABA binding (CNS side effects). | Ciprofloxacin |

| C-7 | Pyrrolidine | Increases Gram-positive activity (S. aureus). | Moxifloxacin |

| C-8 | Methoxy (-OMe) | Reduces photosensitivity; targets Topoisomerase IV (reduces resistance). | Moxifloxacin |

The Renaissance: Beyond Antibiotics[3]

Recent research has repurposed the quinoline-3-carboxylate scaffold for non-antimicrobial indications, proving its versatility as a privileged structure.

Oncology: DHODH Inhibition

Quinoline-3-carboxylates structurally mimic Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).

-

Mechanism: DHODH is essential for de novo pyrimidine synthesis. Rapidly dividing cancer cells (e.g., Acute Myelogenous Leukemia) are exquisitely sensitive to pyrimidine starvation.

-

Key Derivative: 2-Aryl-4-quinoline carboxylic acid analogues.[10]

-

Status: Preclinical/Phase I.

Immunomodulation: Tasquinimod

Tasquinimod is a second-generation quinoline-3-carboxamide (a close derivative).[4][11]

-

Target: It binds to S100A9 and HDAC4 within the tumor microenvironment (TME).

-

Effect: It inhibits angiogenesis and modulates the immune system to attack prostate cancer cells.[4]

-

Clinical Status: Investigated for Castration-Resistant Prostate Cancer (CRPC).[4][12]

Visualization of Pathways & Synthesis[2][11]

Diagram 1: The Evolutionary Timeline

This diagram traces the lineage from the accidental byproduct to modern therapeutics.

Caption: The evolutionary trajectory of quinoline derivatives from antimalarial byproducts to broad-spectrum antibiotics and anti-cancer agents.[4]

Diagram 2: The Grohe-Heberer Synthetic Pathway

A visual representation of the chemical logic described in the protocol.

Caption: The Grohe-Heberer synthesis pathway, highlighting the "One-Pot" efficiency of the modern industrial process.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[7][9] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. Link

- Grohe, K., & Heberg, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.[13] Link

-

Isaacs, J. T., et al. (2006).[5] Identification of ABR-215050 as Lead Second Generation Quinoline-3-Carboxamide Anti-Angiogenic Agent for the Treatment of Prostate Cancer.[5] The Prostate.[4] Link

-

Vyas, V. K., et al. (2011). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. European Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.com]

- 4. Tasquinimod - Wikipedia [en.wikipedia.org]

- 5. espace.inrs.ca [espace.inrs.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 9. prepchem.com [prepchem.com]

- 10. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]

- 11. researchgate.net [researchgate.net]

- 12. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, offering insights into the causality behind spectral features and providing robust, self-validating protocols for experimental data acquisition.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of this compound, including the bromine atom at the 8-position, the hydroxyl group at the 4-position, and the ethyl carboxylate at the 3-position, provides multiple points for further chemical modification, making it a versatile building block in drug discovery. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide delves into the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the comprehensive characterization of this target molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. This information is derived from established chemical shift and absorption frequency tables, as well as by analogy to structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals for each unique proton environment. The aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[5] The electron-withdrawing bromine atom and the hydroxyl group will further influence the chemical shifts of the adjacent protons. The ethyl group of the ester will show a characteristic quartet and triplet pattern. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | s | - |

| H-5 | 7.8 - 8.1 | d | ~8.0 |

| H-6 | 7.3 - 7.6 | t | ~8.0 |

| H-7 | 7.6 - 7.9 | d | ~8.0 |

| -OCH₂CH₃ | 4.2 - 4.5 | q | ~7.1 |

| -OCH₂CH₃ | 1.2 - 1.5 | t | ~7.1 |

| 4-OH | 10.0 - 12.0 | br s | - |

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[6] The carbonyl carbon of the ester is expected to be the most downfield signal. The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| C-4 (C-OH) | 155 - 165 |

| Quaternary Aromatic Carbons | 110 - 150 |

| CH Aromatic Carbons | 115 - 140 |

| C-8 (C-Br) | 110 - 120 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 18 |

Note: These are approximate chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9][10][11][12]

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (ester) | Stretching | 1700 - 1730 | Strong |

| C=C, C=N (aromatic) | Stretching | 1500 - 1650 | Medium to Strong |

| C-O (ester) | Stretching | 1000 - 1300 | Strong |

| C-Br | Stretching | 500 - 600 | Medium |

The broad O-H stretch is indicative of the hydroxyl group, which may be involved in hydrogen bonding. The strong carbonyl absorption is a key feature of the ester group.[13][14][15] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[16][17][18] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[19][20]

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[21][22] This will result in two peaks of nearly equal intensity, separated by two mass units (M⁺ and M⁺+2).

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peak showing the bromine isotope pattern. |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| Fragments of the quinoline ring | Characteristic fragmentation of the heterocyclic core. |

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential. The following sections provide step-by-step methodologies for acquiring NMR, IR, and MS data for this compound.

NMR Data Acquisition Workflow

Caption: Protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry Protocol (ESI-MS)

Caption: Protocol for obtaining a mass spectrum via Electrospray Ionization (ESI).

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted data with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and analyze this important chemical entity. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel small molecules, underscoring the central role of spectroscopy in modern chemical sciences.

References

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Modgraph. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubMed Central. (2022). Advances in high‐throughput mass spectrometry in drug discovery. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

Excedr. (2024). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

-

SlidePlayer. (n.d.). IR Spectroscopy: Fundamentals and Applications. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Wiley. (n.d.). Infrared Spectroscopy: Fundamentals and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020). Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

-

Wiley Analytical Science. (2018). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

SciSpace. (n.d.). Introductory Chapter: Infrared Spectroscopy - Principles and Applications. Retrieved from [Link]

-

Khan Academy. (n.d.). Introduction to infrared spectroscopy. Retrieved from [Link]

-

YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved from [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ijirset.com [ijirset.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. download.e-bookshelf.de [download.e-bookshelf.de]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. scispace.com [scispace.com]

- 12. Khan Academy [khanacademy.org]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. youtube.com [youtube.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Quinoline Scaffold and the Enigma of a Novel Derivative

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. Given the nascent stage of research on this specific molecule, this document outlines a series of hypothesized mechanisms based on the well-documented activities of the broader quinoline chemical class and provides detailed experimental protocols to systematically test these hypotheses.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] this compound is a synthetic derivative belonging to this versatile class. Its unique substitution pattern, featuring a bromine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position, suggests a potential for novel biological activities. This guide will delve into the plausible mechanisms through which this compound may exert its effects and provide the technical means to validate these hypotheses.

The core chemical structure of the subject compound is presented below:

Caption: Chemical structure of this compound.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the known biological activities of structurally related quinoline derivatives, we propose the following primary mechanisms of action for this compound.

Hypothesis 1: Inhibition of Topoisomerase I

Several brominated 8-hydroxyquinolines have demonstrated potent antiproliferative activity, with evidence suggesting they may function as topoisomerase I inhibitors.[6] Topoisomerase I is a critical enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy.

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pHOT1)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.2 mM DTT, 0.5 mg/mL BSA

-

This compound (dissolved in DMSO)

-

Camptothecin (positive control)

-

10% SDS, 0.5 M EDTA (stop solution)

-

6X DNA loading dye

-

1% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

10 µL of 2X Assay Buffer

-

1 µL of supercoiled plasmid DNA (0.5 µg)

-

1 µL of this compound at various concentrations (e.g., 1, 10, 50, 100 µM)

-

1 µL of Human Topoisomerase I (1-2 units)

-

Nuclease-free water to a final volume of 20 µL

-

-

Include the following controls:

-

Negative Control: No enzyme, to show the migration of intact supercoiled DNA.

-

Vehicle Control: Enzyme and DMSO (vehicle for the compound).

-

Positive Control: Enzyme and a known inhibitor (e.g., Camptothecin).

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 2 µL of the stop solution.

-

Add 4 µL of 6X DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis:

-

Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the vehicle control.

-

Quantify the band intensities to determine the IC50 value of the compound.

Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.

Hypothesis 2: Inhibition of Bacterial DNA Gyrase

The 4-quinolone core is famously associated with antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV.[7] It is plausible that this compound retains this ancestral mechanism.

This assay measures the inhibition of the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% (w/v) glycerol.

-

This compound (in DMSO)

-

Ciprofloxacin (positive control)

-

Stop solution, loading dye, and agarose gel as in the topoisomerase assay.

Procedure:

-

Set up 20 µL reactions on ice:

-

10 µL of 2X Gyrase Assay Buffer

-

1 µL of relaxed plasmid DNA (0.5 µg)

-

1 µL of the test compound at various concentrations.

-

1 µL of E. coli DNA Gyrase (1-2 units)

-

Nuclease-free water to 20 µL.

-

-

Include appropriate controls (no enzyme, vehicle, positive control).

-

Incubate at 37°C for 1 hour.

-

Stop the reaction and analyze the products by agarose gel electrophoresis as described previously.

Data Analysis:

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the relaxed form.

-

Determine the IC50 value from a dose-response curve.

| Target | Hypothesized Activity | IC50 (µM) - Expected Range |

| Topoisomerase I | Inhibition | 1 - 50 |

| DNA Gyrase | Inhibition | 0.1 - 20 |

Hypothesis 3: Kinase Inhibition

The quinoline scaffold is present in several kinase inhibitors. While 4-hydroxyquinoline-3-carboxamide showed poor activity against Bruton's Tyrosine Kinase (BTK), the specific substitutions on our compound of interest may confer inhibitory activity against other kinases.[8]

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production signifies kinase inhibition.

Materials:

-

Target Kinase (e.g., a panel of cancer-related kinases)

-

Kinase-specific substrate and ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

This compound

-

Staurosporine (broad-spectrum kinase inhibitor, positive control)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Add 2.5 µL of the test compound at various concentrations to the wells of the plate.

-

Add 2.5 µL of the kinase/substrate mixture in assay buffer.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate-reading luminometer.

Data Analysis:

-

A lower luminescent signal corresponds to higher kinase inhibition.

-

Calculate percent inhibition relative to controls and determine the IC50.

Caption: Workflow for a general kinase inhibition assay using ADP-Glo™.

Concluding Remarks for the Research Professional

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. This guide provides a foundational framework based on the established pharmacology of the quinoline class. The proposed experiments are designed to be self-validating through the use of appropriate positive and negative controls. The results from these assays will provide critical insights into the molecular targets of this compound and guide its future development as a potential therapeutic agent. It is recommended to perform these assays in parallel to build a comprehensive activity profile.

References

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (n.d.). RSC Publishing. [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). PMC - NIH. [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). NIH. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). ACS Publications. [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ScienceOpen. [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling with Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-HIV properties.[1][2][3][4][5] Its prevalence in both natural products and synthetic drugs underscores its importance as a foundational scaffold for drug discovery.[3][6] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) is a particularly valuable synthetic intermediate. The bromine atom at the C8-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through cross-coupling reactions.

Among the most powerful and widely used C-C bond-forming reactions in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[7][8][9] This reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[10] For researchers working with the 4-hydroxyquinoline scaffold, the Suzuki coupling provides a reliable and highly functional-group-tolerant method to generate novel analogues, allowing for systematic exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This guide provides a detailed mechanistic overview, practical protocols, and troubleshooting advice for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][10] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three fundamental steps:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[10] The palladium is oxidized from Pd(0) to a square-planar Pd(II) species. The reactivity of the halide is critical here, with the general trend being I > Br > Cl.[11][12]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process requires activation by a base.[8][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[13][14]

-

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization